Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C17H16ClNO6S and a molecular weight of 397.83 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the thiophene derivative with 2-chlorophenoxyacetic acid or its derivatives.
Acetylation and methylation: The final steps involve acetylation and methylation reactions to introduce the acetylamino and dimethyl ester groups, respectively.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds, such as:
DIETHYL 5-{[(2-CHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has a similar thiophene core but differs in the ester and acyl groups attached.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Although structurally different, this compound shares some functional group similarities and is used in similar applications.
The uniqueness of DIMETHYL 5-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16ClNO6S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
dimethyl 5-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H16ClNO6S/c1-9-13(16(21)23-2)15(26-14(9)17(22)24-3)19-12(20)8-25-11-7-5-4-6-10(11)18/h4-7H,8H2,1-3H3,(H,19,20) |
InChI Key |
ZTYCAOPUBZRQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
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